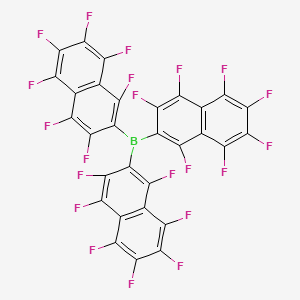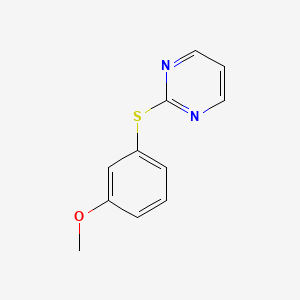
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is a specialized organoboron compound known for its unique chemical properties and applications. This compound is characterized by the presence of three heptafluoro-2-naphthalenyl groups attached to a central boron atom. The extensive fluorination of the naphthalenyl groups imparts significant stability and reactivity to the compound, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- typically involves the reaction of heptafluoro-2-naphthalenyl lithium with a boron trihalide, such as boron trichloride. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the boron trihalide. The general reaction scheme is as follows:
3C10H2F7Li+BCl3→B(C10H2F7)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atoms on the naphthalenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Substituted naphthalenyl boranes.
Wissenschaftliche Forschungsanwendungen
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from nucleophiles, facilitating various chemical reactions. The extensive fluorination of the naphthalenyl groups enhances the electron-withdrawing effect, increasing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
- Tris(pentafluorophenyl)borane
- Tris(3,4,5-trifluorophenyl)borane
- Tris(2,4,6-trifluorophenyl)borane
Comparison: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is unique due to the extensive fluorination of its naphthalenyl groups, which imparts higher stability and reactivity compared to other similar compounds. The larger aromatic system of the naphthalenyl groups also contributes to its distinct chemical behavior, making it a valuable reagent in specialized applications.
Eigenschaften
CAS-Nummer |
204930-04-1 |
|---|---|
Molekularformel |
C30BF21 |
Molekulargewicht |
770.1 g/mol |
IUPAC-Name |
tris(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)borane |
InChI |
InChI=1S/C30BF21/c32-10-1-4(19(41)28(50)25(47)16(1)38)13(35)22(44)7(10)31(8-11(33)2-5(14(36)23(8)45)20(42)29(51)26(48)17(2)39)9-12(34)3-6(15(37)24(9)46)21(43)30(52)27(49)18(3)40 |
InChI-Schlüssel |
NZDLCZVQZZPUBG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)(C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)C5=C(C6=C(C(=C5F)F)C(=C(C(=C6F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)

![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)


![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
